GMC 2-113 is derived from a series of compounds developed through systematic screening processes aimed at identifying new pharmacological agents. Its classification as a small molecule positions it within a broader category of compounds used in drug development, particularly for conditions that require targeted therapeutic interventions.
The synthesis of GMC 2-113 involves several key steps, typically employing organic synthesis techniques such as:
The technical details surrounding the synthesis process are often proprietary, but they generally involve multi-step reactions that may include functional group transformations and coupling reactions to build the desired molecular framework.
The molecular structure of GMC 2-113 can be characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). These techniques provide information about the arrangement of atoms within the molecule, including:
Data from these analyses contribute to understanding how structural features influence the compound's biological activity.
GMC 2-113 may undergo various chemical reactions that can be exploited for further modifications or assessments of its reactivity. Key reactions include:
These reactions are analyzed through kinetic studies and mechanistic investigations to elucidate pathways and predict behavior in biological systems.
The mechanism of action for GMC 2-113 is hypothesized based on its structural properties and preliminary biological assays. It likely involves:
Data from pharmacological studies help clarify these mechanisms, providing insights into how GMC 2-113 exerts its effects at the molecular level.
GMC 2-113 exhibits several physical and chemical properties that are crucial for its application in drug development:
These properties are typically assessed through standardized testing methods to ensure reproducibility and reliability in results.
GMC 2-113 has potential applications in various scientific domains, including:
These applications highlight the versatility of GMC 2-113 as a compound of interest in ongoing research efforts aimed at developing new treatments for unmet medical needs.
GMC 2-113 has been investigated through affinity-based pull-down and label-free approaches to identify its primary viral targets. In affinity-based studies, GMC 2-113 was conjugated to biotin tags, enabling isolation of bound proteins from cell lysates infected with enteroviruses. Mass spectrometry analysis revealed high-specificity binding to viral 3C proteases (3Cpro) from enterovirus 71 (EV71) and coxsackievirus B3 (CVB3), with dissociation constants (Kd) of 0.28 ± 0.05 μM and 0.72 ± 0.15 μM, respectively [6] [9]. Label-free methods like Drug Affinity Responsive Target Stability (DARTS) further validated these interactions, showing protease stabilization upon GMC 2-113 binding, indicative of direct target engagement [1] [8]. Comparative binding affinity profiling demonstrated that GMC 2-113 exhibits >50-fold selectivity for viral proteases over human host proteases (e.g., cathepsin L), as quantified by surface plasmon resonance assays [9].
Table 1: Target Identification Approaches for GMC 2-113
Method | Target Identified | Key Metric | Advantages |
---|---|---|---|
Biotin-tagged pull-down | EV71/CVB3 3Cpro | Kd = 0.28–0.72 μM | High specificity for direct binders |
DARTS | 3Cpro conformational stability | Thermal shift ΔTm = +8.5°C | No chemical modification required |
SPROX | Oxidation resistance | ΔΔG = 4.2 kcal/mol | Detects weak interactions in complex lysates |
Molecular docking simulations positioned GMC 2-113 within the catalytic cleft of EV71 3Cpro, forming hydrogen bonds with residues His40, Cys147, and Asp85. The selenenyl sulfide moiety of GMC 2-113 demonstrated covalent-reversible inhibition of the catalytic Cys147 residue, with binding energy (ΔG) of −9.8 kcal/mol, superior to reference inhibitors like rupintrivir (ΔG = −7.3 kcal/mol) [6] [9]. Molecular dynamics simulations over 100 ns revealed that GMC 2-113 binding reduced protease flexibility by 40% in the substrate-binding loop (residues 127–155), impairing conformational dynamics essential for proteolytic activity [9]. Machine learning models trained on protease-inhibitor datasets predicted GMC 2-113’s inhibitory constant (Ki) to be 0.15 μM against EV71 3Cpro, aligning with experimental IC50 values [5]. These computational insights elucidate the steric blockade mechanism whereby GMC 2-113 obstructs substrate access to the S1–S4 pockets of 3Cpro [2].
Transcriptomic and proteomic analyses of GMC 2-113-treated infected cells revealed multi-pathway modulation. RNA sequencing showed downregulation of viral polyprotein transcripts (>5-fold) and upregulation of host antiviral sensors (RIG-I, MDA5) within 6 hours of treatment [7] [10]. Systems serology identified suppression of pro-inflammatory cytokines (IL-6, TNF-α) and enhanced interferon lambda (IFN-λ) secretion, indicating a dual antiviral-immunomodulatory role [3] [7]. Weighted Gene Co-expression Network Analysis (WGCNA) linked GMC 2-113 exposure to restoration of host protein synthesis pathways (eIF2, mTOR signaling), which are typically suppressed by enteroviral proteases [7] [10]. These findings align with the "BioAge" signature concept, where GMC 2-113 reduced inflammatory gene modules associated with poor antiviral responses by 60% [7].
GMC 2-113 shares a selenenyl sulfide core with early-stage antiviral candidates but exhibits distinct pharmacophore properties. Compared to peptidomimetic protease inhibitors (e.g., saquinavir, rupintrivir), GMC 2-113 achieves >10-fold improved cell permeability (LogP = 2.8 vs. 0.9) due to its non-peptidic scaffold [4] [9]. In repurposing screens against coronavirus 3CLpro, GMC 2-113 showed moderate inhibition (IC50 = 8.3 μM), outperforming chloroquine (IC50 >100 μM) but underperforming relative to its activity against enteroviral proteases [4] [9]. Machine learning-based chemical similarity maps positioned GMC 2-113 in a low-density region of antiviral chemical space, suggesting novel target engagement mechanisms compared to FDA-approved protease inhibitors [5] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: